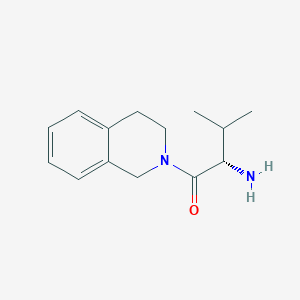
(2S)-2-amino-3-methyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-amino-3-methyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S)-2-amino-3-methyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a tetrahydroisoquinoline moiety which is often associated with various biological activities.
Receptor Binding Affinity
Research indicates that this compound exhibits binding affinity for several receptors:
These values suggest that the compound may modulate neurotransmitter systems, particularly in the context of pain and mood disorders.
Pharmacological Effects
The compound has been evaluated for various pharmacological effects:
- Antidepressant Activity : Studies have shown that compounds similar to this compound can exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine pathways.
- Analgesic Properties : In preclinical studies, the compound demonstrated significant analgesic effects comparable to established pain relievers. The mechanism appears to involve σ receptor modulation which is known to influence pain perception.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Tetrahydroisoquinoline Derivatives : A study highlighted that tetrahydroisoquinoline derivatives possess various biological properties including neuroprotective and anti-inflammatory effects. The derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro, showing promise for treating neurodegenerative diseases .
- Screening for Antidiabetic Activity : Another research focused on the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives showed that modifications at specific positions could enhance DPP-IV inhibitory activity, suggesting potential antidiabetic applications .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(2S)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-10(2)13(15)14(17)16-8-7-11-5-3-4-6-12(11)9-16/h3-6,10,13H,7-9,15H2,1-2H3/t13-/m0/s1 |
InChI Key |
NTNPSBQLMFHLCP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC2=CC=CC=C2C1)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2=CC=CC=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















